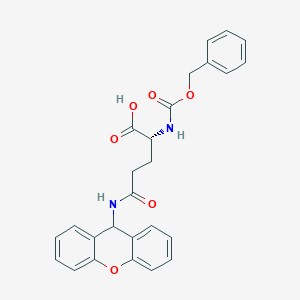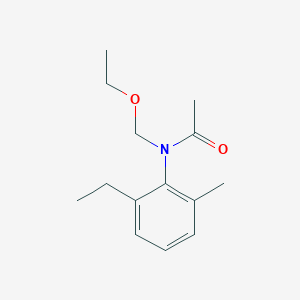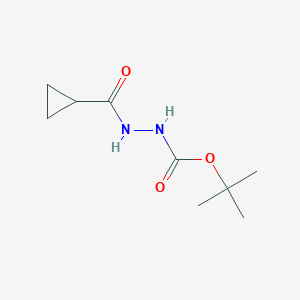
Z-D-Gln(Xan)-OH
Vue d'ensemble
Description
Z-D-Gln(Xan)-OH, also known as Z-D-Glutamine-Xanthine, is a derivative of the amino acid glutamine and is a commonly used reagent in laboratory experiments. It is a versatile reagent that can be used in a variety of biochemical, physiological, and chemical research studies. Z-D-Gln(Xan)-OH is a stable, water-soluble compound that is relatively inexpensive and easy to obtain. Its wide range of applications has made it a popular reagent in many research laboratories.
Applications De Recherche Scientifique
Photocatalytic Water Splitting for Hydrogen Production
Research on photocatalytic materials for hydrogen production through water splitting has shown significant advancements. For instance, He et al. (2017) synthesized novel WO3/g-C3N4/Ni(OH)x hybrids that demonstrated enhanced photocatalytic H2 evolution efficiency under visible light, owing to the Z-scheme heterojunction and cocatalysts which effectively inhibited the recombination of photoexcited electron-hole pairs He et al., 2017.
CO2 Reduction
In the field of CO2 reduction, Wang et al. (2016) developed Z-scheme BiOI/g-C3N4 photocatalysts that exhibited highly efficient photocatalytic activity for CO2 reduction to CO, H2, and/or CH4 under visible light irradiation. The study emphasized the importance of Z-scheme charge transfer mechanisms for improving photocatalytic performance Wang et al., 2016.
Sensing Applications
For sensing applications, Rahman et al. (2017) utilized ZnO coated carbon nanotube nanocomposites to develop a selective xanthine chemical sensor, demonstrating high sensitivity and stability. This study highlights the potential of using nanocomposite materials for developing sensitive and reliable chemical sensors Rahman et al., 2017.
Antimicrobial Agents
P. et al. (2015) explored the antimicrobial applications of chitosan powder with in situ synthesized nano ZnO particles. The study found that the composites exhibited excellent antimicrobial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential use as antimicrobial agents in various fields P. et al., 2015.
Propriétés
IUPAC Name |
(2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCASNYXSAWPNX-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Gln(Xan)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)








![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)

